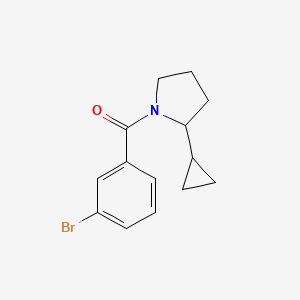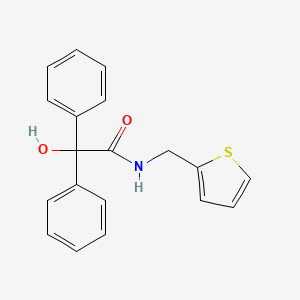
3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor of the NF-κB pathway. The NF-κB pathway is a key signaling pathway involved in the regulation of immune and inflammatory responses, as well as cell survival and proliferation. BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082 exerts its inhibitory effect on NF-κB by covalently modifying the cysteine residue at position 179 in the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα. This modification prevents the activation of IKK and subsequent NF-κB activation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to modulate the expression of various genes involved in immune and inflammatory responses, as well as cell survival and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082 in lab experiments is its high specificity and potency for the NF-κB pathway. It allows researchers to selectively target this pathway without affecting other signaling pathways. However, one of the limitations of using this compound 11-7082 is its potential for off-target effects and toxicity at high concentrations, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082. One area of interest is the potential therapeutic applications of this compound 11-7082 in cancer treatment, where it has been shown to enhance the efficacy of chemotherapy and radiation therapy. Another area of interest is the development of novel derivatives and analogs of this compound 11-7082 with improved potency and selectivity for the NF-κB pathway. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound 11-7082 and its potential for off-target effects and toxicity in vivo.
Synthesemethoden
3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromoacetophenone with hydroxylamine hydrochloride to form 4-bromoacetophenone oxime, which is then reacted with methylamine and ethylene glycol to form the final product, this compound 11-7082.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide 11-7082 has been widely used as a research tool to investigate the role of the NF-κB pathway in various biological processes. It has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of downstream gene expression and cellular responses mediated by NF-κB.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-N-(2-hydroxyethyl)-N-methyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-17(6-7-18)13(19)12-8-11(15-16-12)9-2-4-10(14)5-3-9/h2-5,8,18H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFXWFLHTSTPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclobutyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone](/img/structure/B6639336.png)
![4-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B6639337.png)
![N-[2-(cyclohexen-1-yl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B6639343.png)
![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6639352.png)

![1-[(1-Benzyl-3-phenylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6639381.png)
![[3-(2-Phenoxyethylamino)phenyl]methanol](/img/structure/B6639389.png)
![2-[1-[[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl]piperidin-2-yl]ethanol](/img/structure/B6639391.png)
![N-[3-(hydroxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B6639397.png)
![2-[N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]anilino]ethanol](/img/structure/B6639399.png)
![1-[Cyclopropyl-[(2-fluorophenyl)methyl]amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B6639403.png)
![1-[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidin-4-ol](/img/structure/B6639409.png)